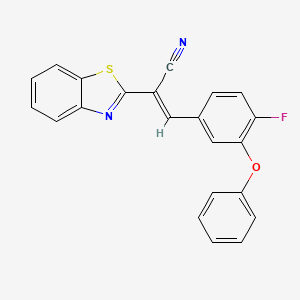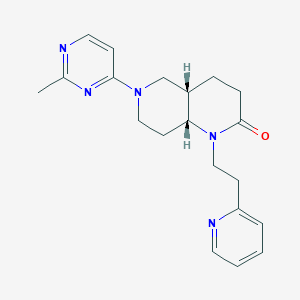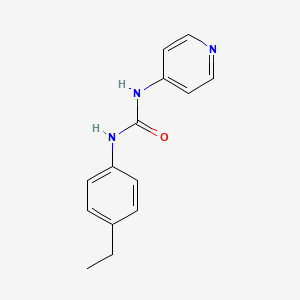![molecular formula C13H21N5OS B5496458 3-[(1H-1,2,4-triazol-3-ylthio)acetyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5496458.png)
3-[(1H-1,2,4-triazol-3-ylthio)acetyl]-3,9-diazaspiro[5.5]undecane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1H-1,2,4-triazol-3-ylthio)acetyl]-3,9-diazaspiro[5.5]undecane hydrochloride, also known as TAU, is a chemical compound that has been widely studied for its potential therapeutic applications. TAU is a spirocyclic compound that contains a triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms. The compound has been found to exhibit a range of biological activities, including antifungal, antibacterial, and antitumor properties.
Wirkmechanismus
The exact mechanism of action of 3-[(1H-1,2,4-triazol-3-ylthio)acetyl]-3,9-diazaspiro[5.5]undecane hydrochloride is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes such as DNA synthesis and protein synthesis. This compound has been found to bind to the active site of enzymes such as DNA gyrase and topoisomerase II, which are involved in DNA replication and repair. This binding inhibits the activity of these enzymes, leading to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the growth of biofilms, which are communities of microorganisms that can form on surfaces such as medical devices and implants. In addition, this compound has been found to exhibit anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(1H-1,2,4-triazol-3-ylthio)acetyl]-3,9-diazaspiro[5.5]undecane hydrochloride in lab experiments is its broad-spectrum activity against a range of microorganisms. This makes it a useful tool for studying the mechanisms of action of various enzymes and cellular processes. However, one limitation of using this compound is its potential toxicity to mammalian cells. Further studies are needed to determine the optimal concentration and duration of exposure to this compound in order to minimize any potential toxic effects.
Zukünftige Richtungen
There are several potential future directions for research on 3-[(1H-1,2,4-triazol-3-ylthio)acetyl]-3,9-diazaspiro[5.5]undecane hydrochloride. One area of interest is the development of new analogs of this compound with improved pharmacological properties, such as increased potency and reduced toxicity. Another area of interest is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases, such as cancer and fungal infections. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and to better understand its biochemical and physiological effects.
Synthesemethoden
The synthesis of 3-[(1H-1,2,4-triazol-3-ylthio)acetyl]-3,9-diazaspiro[5.5]undecane hydrochloride involves the reaction of 1,2,4-triazole-3-thiol with 3,9-diazaspiro[5.5]undecane in the presence of acetic anhydride and a catalyst. The reaction proceeds through the formation of an acyl intermediate, which then undergoes cyclization to form the spirocyclic structure of this compound. The resulting product is then purified through recrystallization and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3-[(1H-1,2,4-triazol-3-ylthio)acetyl]-3,9-diazaspiro[5.5]undecane hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to exhibit antifungal activity against a range of fungal species, including Candida albicans and Aspergillus fumigatus. This compound has also been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. In addition, this compound has been found to exhibit antitumor activity against several cancer cell lines, including breast cancer and melanoma.
Eigenschaften
IUPAC Name |
1-(3,9-diazaspiro[5.5]undecan-3-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5OS/c19-11(9-20-12-15-10-16-17-12)18-7-3-13(4-8-18)1-5-14-6-2-13/h10,14H,1-9H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKHYXZYSYDDMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(CC2)C(=O)CSC3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5496405.png)
![1-(3-phenyl-2-propen-1-yl)-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5496406.png)
![7-acetyl-6-(4-bromophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5496409.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-4-piperidinecarboxamide](/img/structure/B5496411.png)
amine hydrochloride](/img/structure/B5496418.png)
![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate](/img/structure/B5496430.png)
![methyl 4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5496435.png)
![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,5,6-trimethyl-2(1H)-pyridinone](/img/structure/B5496438.png)
![2-(2-amino-4,6-dimethylpyrimidin-5-yl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B5496441.png)

![N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5496447.png)
